molecular formula C21H16F3N5O2 B2527341 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 895010-60-3

2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2527341
CAS RN: 895010-60-3
M. Wt: 427.387
InChI Key: MDYZHAYYRYRXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on compounds with similar structures to the specified chemical has demonstrated antimicrobial potential. For instance, the synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety, which could serve as a foundation for developing new antimicrobial agents, highlight the significance of such compounds in combating microbial infections (Bondock et al., 2008). This suggests that derivatives of pyrazolo[3,4-d]pyrimidine could have applications in the design and development of new antimicrobial agents.

Radiopharmaceuticals and Imaging

Another critical area of application is in the development of radiopharmaceuticals for diagnostic imaging. The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the use of pyrazolo[1,5-a]pyrimidineacetamides in medical imaging, providing tools for diagnosing and studying diseases at the molecular level (Dollé et al., 2008). This indicates the potential for structurally related compounds to be utilized in positron emission tomography (PET) imaging, enhancing our understanding of various biological processes and diseases.

Anticancer Research

In the quest for new anticancer agents, the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were evaluated, revealing compounds that showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020). This underscores the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment, suggesting that further exploration of structurally related compounds could yield new anticancer drugs.

Neuroinflammation and TSPO Ligands

The development of novel pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands, with applications in neuroinflammation PET imaging, highlights the utility of these compounds in neuroscientific research. Such studies can significantly impact the diagnosis and treatment of neuroinflammatory conditions, providing insights into their mechanism and potential therapeutic targets (Damont et al., 2015).

properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-15-8-6-14(7-9-15)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZHAYYRYRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.